[(2-Fluoro-5-methoxyphenyl)methyl](methyl)aminehydrochloride
Description
(2-Fluoro-5-methoxyphenyl)methylamine hydrochloride (CAS: 1134508-37-4) is a substituted benzylamine derivative with the molecular formula C₈H₁₁ClFNO and a molar mass of 191.63 g/mol . Structurally, it features a fluorinated aromatic ring (2-fluoro-5-methoxy substitution) attached to a methylamine group, which is protonated as a hydrochloride salt.
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-5-8(12-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
NLBFHHKRDFPWGO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)methylaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzene derivatives, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Research Findings and Gaps
- Optimizing its preparation (e.g., via reductive amination of 2-fluoro-5-methoxybenzaldehyde) remains an area for exploration.
- CO₂ Adsorption : The target compound’s aromatic amine structure is less effective for CO₂ capture than aliphatic amines like MDEA, which achieve 2.63 mmol/g via chemisorption .
Biological Activity
(2-Fluoro-5-methoxyphenyl)methylamine hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a methoxy group and a fluorine atom on the phenyl ring, which significantly influence its biological activity. The presence of these substituents enhances its lipophilicity and alters its interaction with biological targets.
Research indicates that (2-Fluoro-5-methoxyphenyl)methylamine hydrochloride primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is involved in mood regulation and perception. Its structural properties allow it to act as an agonist at these receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.
Interaction with Receptors
- Serotonin Receptors : The compound exhibits agonistic activity at the 5-HT2A receptor, which is implicated in various neuropharmacological processes.
- Enzyme Modulation : It may also modulate the activity of enzymes involved in neurotransmitter metabolism, contributing to its psychoactive effects.
Pharmacological Studies
Several studies have demonstrated the compound's potential therapeutic effects:
- Mood Disorders : Agonistic activity at serotonin receptors suggests efficacy in treating depression and anxiety disorders.
- Cognitive Enhancement : Structural similarities with other psychoactive compounds indicate possible effects on cognition and perception.
Case Studies
- Psychoactive Effects : A study involving the administration of (2-Fluoro-5-methoxyphenyl)methylamine hydrochloride to animal models showed significant alterations in behavior consistent with serotonin receptor activation. This supports its potential use in treating mood disorders.
- Analytical Chemistry Applications : The compound has been utilized in forensic chemistry for identifying psychoactive substances in biological samples, highlighting its relevance in both clinical and analytical settings.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClFNO2 |
| Molecular Weight | 233.70 g/mol |
| Melting Point | Not specified |
| Solubility | Poorly soluble in water |
| Key Biological Target | 5-HT2A receptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
